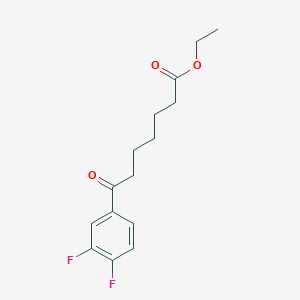

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

CAS No.: 898752-28-8

Cat. No.: VC2292476

Molecular Formula: C15H18F2O3

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898752-28-8 |

|---|---|

| Molecular Formula | C15H18F2O3 |

| Molecular Weight | 284.3 g/mol |

| IUPAC Name | ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate |

| Standard InChI | InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3 |

| Standard InChI Key | LCUJTEDRSISWAF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)F)F |

| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)F)F |

Introduction

Chemical Identity and Properties

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is characterized by its specific molecular structure that includes a difluorophenyl group, a ketone functional group, and an ethyl ester moiety. This combination of functional groups contributes to its chemical reactivity and potential biological activity. The compound is identified by several key identifiers in chemical databases.

Basic Information

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate belongs to the chemical class of esters containing a keto group. The presence of the 3,4-difluorophenyl moiety is particularly noteworthy as it enhances the compound's lipophilicity, which may influence its membrane permeability and interaction with biological targets. This structural feature is often exploited in medicinal chemistry to modify the pharmacokinetic properties of potential drug candidates.

The compound is formally designated as ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate according to IUPAC nomenclature, with a synonymous name being "Benzeneheptanoic acid, 3,4-difluoro-ζ-oxo-, ethyl ester" . This nomenclature highlights its structural components, including the ethyl ester group, the seven-carbon chain, and the difluorophenyl ketone moiety.

Chemical and Physical Properties

The basic chemical and physical properties of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 898752-28-8 |

| Molecular Formula | C15H18F2O3 |

| Molecular Weight | 284.3 g/mol |

| IUPAC Name | ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate |

| Standard InChI | InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3 |

| Standard InChIKey | LCUJTEDRSISWAF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)F)F |

The compound's structure features a seven-carbon chain with an ethyl ester group at one end and a 3,4-difluorophenyl ketone at the other end. This structural arrangement confers specific physicochemical properties that determine its behavior in chemical reactions and biological systems.

Structural Analysis

The molecular structure of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate contains several key functional groups that define its chemical behavior and potential biological activity.

Functional Groups and Reactivity

The compound contains three primary functional groups:

-

Ethyl ester group: Located at one end of the molecule, this group can undergo hydrolysis to form the corresponding carboxylic acid.

-

Ketone group: This carbonyl functionality links the aliphatic chain to the aromatic ring and can participate in various reactions typical of ketones.

-

3,4-difluorophenyl group: The presence of fluorine atoms at the 3 and 4 positions of the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

The combination of these functional groups creates a molecule with distinct chemical reactivity patterns. The ester group is susceptible to nucleophilic attack, while the ketone can participate in reduction reactions, nucleophilic additions, and condensations. The difluorophenyl group, being electron-deficient due to the electron-withdrawing nature of fluorine atoms, may influence the reactivity of the adjacent ketone.

Synthesis Methods

The synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate typically follows established synthetic organic chemistry procedures, with the key step involving an esterification reaction.

Standard Synthesis Approach

The primary method for synthesizing Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate involves the esterification of 7-(3,4-difluorophenyl)-7-oxoheptanoic acid with ethanol. This reaction is typically catalyzed by an acid such as sulfuric acid under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as:

7-(3,4-difluorophenyl)-7-oxoheptanoic acid + ethanol → Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate + water

This reaction follows the classic Fischer esterification mechanism, where the carboxylic acid is protonated by the acid catalyst, making it more susceptible to nucleophilic attack by the alcohol. The reaction typically requires heating under reflux conditions with the continuous removal of water to drive the equilibrium toward the ester product.

Industrial Production

On an industrial scale, the synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate may employ continuous flow processes to enhance efficiency and yield. These methods often utilize specialized catalysts and reaction conditions to optimize the production process. The advantage of continuous flow chemistry includes better control of reaction parameters, improved safety, and potentially higher yields compared to batch processes.

| Supplier | Country |

|---|---|

| CHEMSWORTH | India |

| Matrix Scientific | United States |

| Fluorochem Ltd | United Kingdom |

| Rieke Metals, Inc. | United States |

This global availability ensures that researchers worldwide can access the compound for various research applications .

Research Applications

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate has potential applications in various fields of chemical and biological research.

Synthetic Intermediates

The compound may serve as a valuable intermediate in the synthesis of more complex molecules. The presence of the ester group provides a handle for further functionalization, while the ketone can participate in various transformations such as reductions, condensations, and additions. These functional groups allow for the incorporation of the difluorophenyl moiety into larger molecular structures.

Structure-Activity Relationship Studies

In medicinal chemistry, compounds like Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate are often used in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. The specific arrangement of functional groups and the presence of the difluorophenyl moiety make it a potential candidate for such studies, particularly in the development of novel therapeutic agents.

Future Research Directions

Given the limited information available on Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate, several research directions could be pursued to better understand its properties and potential applications.

Biological Activity Screening

Comprehensive screening of the compound against various biological targets could reveal previously undocumented activities. This could include antimicrobial, anti-inflammatory, antioxidant, or anticancer screenings, given that similar compounds have shown activity in these areas. Such studies would provide valuable insights into the compound's potential therapeutic applications.

Modification and Derivatization

The functional groups present in Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate provide opportunities for further chemical modifications to create a library of derivatives. These could include alterations to the ester group, modifications of the aliphatic chain length, or substitutions on the aromatic ring. Such a library would enable systematic exploration of structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume